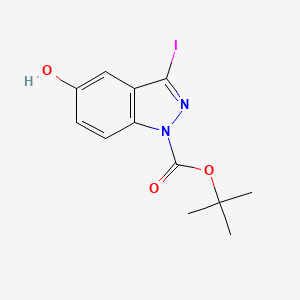

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate

説明

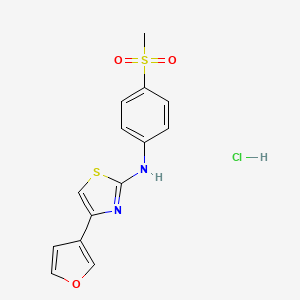

“tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate” is a chemical compound with the CAS Number: 1426425-59-3. It has a molecular weight of 360.15 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H13IN2O3 . The InChI Code is 1S/C12H13IN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(16)6-8(9)10(13)14-15/h4-6,16H,1-3H3 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用

Synthesis and Crystal Structure : The compound serves as a pivotal intermediate in the synthesis of 1H-indazole derivatives. Its synthesis involves substitution reactions, and its structure is confirmed using various spectroscopic techniques and X-ray diffraction. Density Functional Theory (DFT) calculations align with the experimental structure, indicating a stable molecular conformation. The study delves into the molecular electrostatic potential and frontier molecular orbitals of the compound (Ye et al., 2021).

Synthetic Methodologies : Research has developed methodologies for synthesizing indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives, showcasing the utility of tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate in complex chemical reactions. These methodologies offer efficient pathways for producing aromatic aldehydes and highlight the compound's role in in-situ reduction and cyclization reactions (Chen et al., 2019).

Preparation and Reaction Studies : The compound is also involved in preparation and reaction studies, such as the Diels‐Alder reaction of a 2‐Amido Substituted Furan. These studies provide insights into the reactivity and potential applications of the compound in complex organic synthesis processes (Padwa et al., 2003).

Characterization and Biological Evaluation : Beyond synthesis, the compound has been characterized using various spectroscopic methods and evaluated for biological activities, such as antibacterial and anthelmintic activities. Although the results in some studies indicate moderate activity, the compound's potential in medicinal chemistry warrants further exploration (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis : Advanced studies have also been conducted on the molecular structure of related compounds, employing techniques like single crystal X-ray diffraction. These analyses provide detailed insights into the molecular geometry, stability, and potential reactivity of these compounds (Moriguchi et al., 2014).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 5-hydroxy-3-iodoindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(16)6-8(9)10(13)14-15/h4-6,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDAQWJVBPFRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)

![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)

![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)

![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2598233.png)

![2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2598235.png)